molecular formula C23H16BrCl2N3O4 B12022215 4-BR-2-(2-(((3-Chlorobenzoyl)amino)AC)carbohydrazonoyl)phenyl 2-chlorobenzoate CAS No. 769147-55-9

4-BR-2-(2-(((3-Chlorobenzoyl)amino)AC)carbohydrazonoyl)phenyl 2-chlorobenzoate

Cat. No.: B12022215
CAS No.: 769147-55-9
M. Wt: 549.2 g/mol
InChI Key: GXXOQLIHQIDHNL-KVSWJAHQSA-N
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Description

4-BR-2-(2-(((3-Chlorobenzoyl)amino)AC)carbohydrazonoyl)phenyl 2-chlorobenzoate is a complex organic compound with the molecular formula C23H16BrCl2N3O4 and a molecular weight of 549.212 g/mol . This compound is known for its unique chemical structure, which includes bromine, chlorine, and benzoyl groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-BR-2-(2-(((3-Chlorobenzoyl)amino)AC)carbohydrazonoyl)phenyl 2-chlorobenzoate typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 3-chlorobenzoyl chloride with an appropriate amine to form the corresponding amide. This amide is then reacted with hydrazine to form the carbohydrazonoyl intermediate. Finally, the intermediate is coupled with 4-bromo-2-chlorobenzoic acid under specific conditions to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high yield and purity. Advanced techniques like continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-BR-2-(2-(((3-Chlorobenzoyl)amino)AC)carbohydrazonoyl)phenyl 2-chlorobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

4-BR-2-(2-(((3-Chlorobenzoyl)amino)AC)carbohydrazonoyl)phenyl 2-chlorobenzoate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-BR-2-(2-(((3-Chlorobenzoyl)amino)AC)carbohydrazonoyl)phenyl 2-chlorobenzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 4-BR-2-(2-(((3-Chlorobenzoyl)amino)AC)carbohydrazonoyl)phenyl 2-chlorobenzoate apart from similar compounds is its specific combination of bromine and chlorine atoms, which may confer unique chemical and biological properties.

Properties

CAS No.

769147-55-9

Molecular Formula

C23H16BrCl2N3O4

Molecular Weight

549.2 g/mol

IUPAC Name

[4-bromo-2-[(E)-[[2-[(3-chlorobenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] 2-chlorobenzoate

InChI

InChI=1S/C23H16BrCl2N3O4/c24-16-8-9-20(33-23(32)18-6-1-2-7-19(18)26)15(10-16)12-28-29-21(30)13-27-22(31)14-4-3-5-17(25)11-14/h1-12H,13H2,(H,27,31)(H,29,30)/b28-12+

InChI Key

GXXOQLIHQIDHNL-KVSWJAHQSA-N

Isomeric SMILES

C1=CC=C(C(=C1)C(=O)OC2=C(C=C(C=C2)Br)/C=N/NC(=O)CNC(=O)C3=CC(=CC=C3)Cl)Cl

Canonical SMILES

C1=CC=C(C(=C1)C(=O)OC2=C(C=C(C=C2)Br)C=NNC(=O)CNC(=O)C3=CC(=CC=C3)Cl)Cl

Origin of Product

United States

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